

Crystal structure of Dimethyl pyridine-3,5-dicarboxylate derivatives

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Compound of Interest

Compound Name: *Dimethyl pyridine-3,5-dicarboxylate*

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An In-Depth Technical Guide to the Crystal Structure of **Dimethyl Pyridine-3,5-dicarboxylate** Derivatives

Foreword: From Molecule to Medicine

The pyridine ring is a cornerstone of medicinal chemistry, present in numerous FDA-approved pharmaceuticals.^[1] Its derivatives, particularly the 1,4-dihydropyridine (DHP) scaffold, are renowned for their profound pharmacological activities, most notably as calcium channel blockers for treating hypertension and angina.^{[2][3]} The journey from a synthesized powder to an effective drug, however, relies on a deep understanding of its three-dimensional atomic arrangement. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the methodologies and scientific principles involved in determining and interpreting the crystal structure of **dimethyl pyridine-3,5-dicarboxylate** and its derivatives—a critical step in rational drug design and development.^[4]

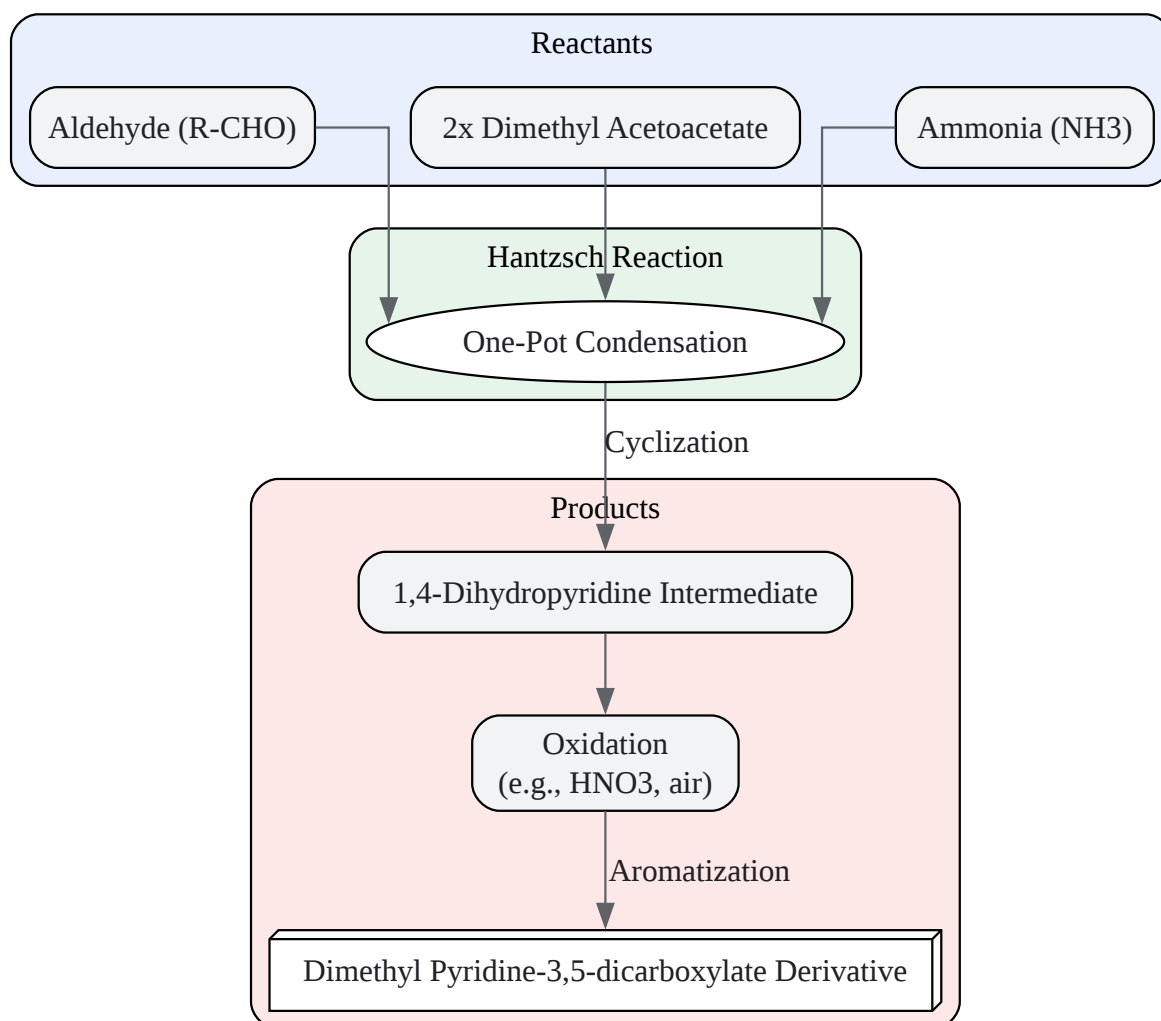
Synthesis: Building the Pyridine Core via Hantzsch Synthesis

The most direct and versatile route to the pyridine-3,5-dicarboxylate scaffold is the Hantzsch dihydropyridine synthesis, first reported in 1881.^[5] This multi-component reaction is prized for its efficiency in constructing the highly functionalized ring system in a single step.^[6]

The process begins with the condensation of an aldehyde, two equivalents of a β -keto ester (like dimethyl acetoacetate), and a nitrogen donor such as ammonia or ammonium acetate.^[7] The initial product is a 1,4-dihydropyridine (1,4-DHP), which is often the biologically active form.^[8] For crystallographic studies of the aromatic pyridine derivative, a subsequent oxidation step is required to drive the aromatization of the ring.

Causality in Synthesis:

- **Multi-component Reaction:** This approach is highly atom-efficient and simplifies the synthetic process compared to linear methods.^[5]
- **Intermediate Formation:** The reaction proceeds through key intermediates, including an enamine and an α,β -unsaturated carbonyl compound, which then combine in a Michael addition followed by cyclization.^[2]
- **Aromatization:** The oxidation of the 1,4-DHP intermediate to the final pyridine is driven by the thermodynamic stability gained from forming an aromatic system.^[7]



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Caption: Workflow of the Hantzsch Pyridine Synthesis.

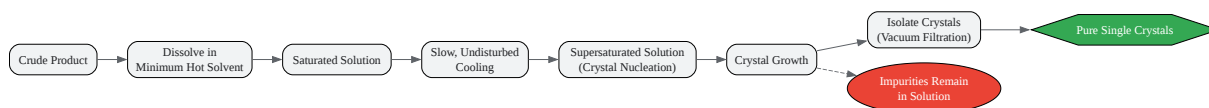
Crystallization: The Art of Growing a Perfect Single Crystal

The foundation of a successful crystal structure determination is a high-quality single crystal.^[9] For small organic molecules like **dimethyl pyridine-3,5-dicarboxylate** derivatives,

recrystallization is the most effective purification and crystal growth method.^[10] The choice of solvent is paramount; an ideal solvent will dissolve the compound sparingly at room temperature but completely at its boiling point.^[11] This temperature-dependent solubility gradient is the driving force for crystallization upon cooling.

Experimental Protocol: Recrystallization for Single Crystal Growth

- **Solvent Screening:** Test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, hexane, and mixtures thereof) to find a suitable system. The goal is to identify a solvent or solvent pair that meets the criteria of high solubility when hot and low solubility when cold.^[12]
- **Dissolution:** Place the crude compound in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the mixture to a boil. Add just enough hot solvent to fully dissolve the solid. Using an excess of solvent is a common mistake that will significantly reduce the final yield.^[10]
- **Slow Cooling (The Critical Step):** Once dissolved, cover the flask and allow it to cool slowly and undisturbed to room temperature. Rapid cooling will lead to the formation of small, poorly ordered crystals or powder, which are unsuitable for single-crystal X-ray diffraction. For optimal results, the flask can be placed in an insulated container (e.g., a Dewar flask filled with hot water) to slow the cooling rate further.
- **Crystal Formation:** As the solution cools, it becomes supersaturated, and pure crystals of the compound begin to form. The highly ordered nature of the crystal lattice tends to exclude impurity molecules, which remain in the solution.^[11]
- **Isolation:** Once crystallization is complete, collect the crystals by vacuum filtration. Wash them with a minimal amount of ice-cold solvent to remove any residual impurities from the crystal surfaces and then allow them to dry.^[13]



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Caption: The workflow for obtaining single crystals via recrystallization.

X-ray Crystallography: Elucidating the 3D Structure

Single-crystal X-ray diffraction is the definitive analytical technique for determining the precise three-dimensional arrangement of atoms in a molecule.^{[14][15]} It provides unambiguous data on bond lengths, bond angles, and intermolecular interactions, which are invaluable for understanding a molecule's properties and biological activity.^[16]

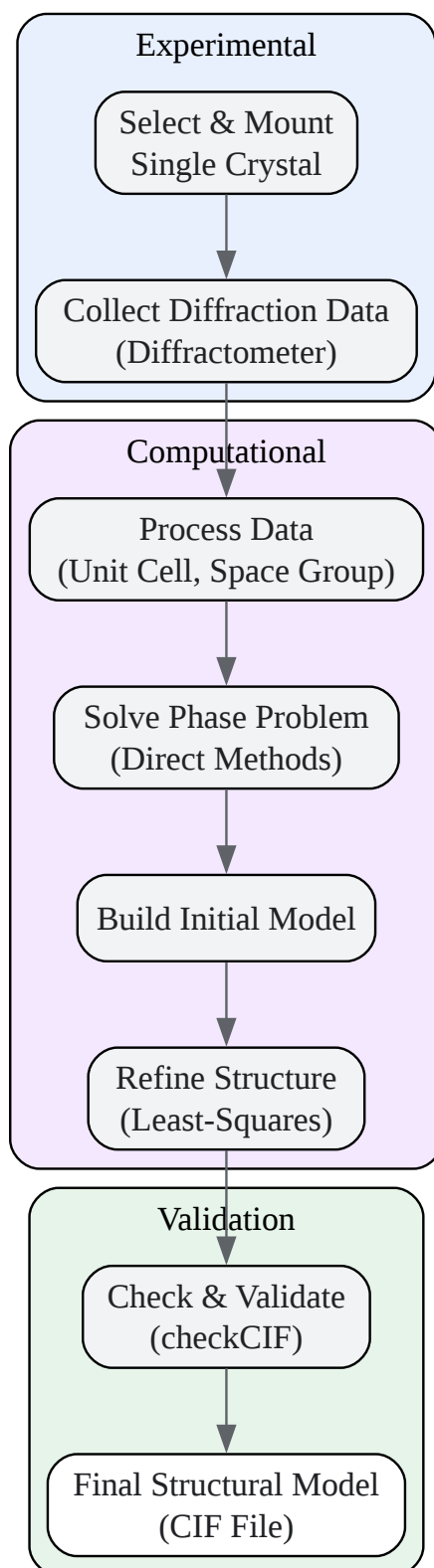
The technique relies on the principle that electrons in a crystal diffract X-rays. When a monochromatic X-ray beam is directed at a crystal, it is scattered by the atoms, producing a unique diffraction pattern of spots of varying intensity.^[17] The geometry and intensity of this pattern are directly related to the arrangement of atoms within the crystal lattice, governed by Bragg's Law.^[14]

Experimental Protocol: Single-Crystal X-ray Diffraction

- **Crystal Mounting:** A suitable single crystal (typically 0.1-0.3 mm in size) is selected under a microscope.^[18] It must be free of cracks and other defects. The crystal is mounted on a goniometer head, often at low temperature (e.g., 100 K) using a cryostream.
 - **Expertise & Experience:** Low-temperature data collection is standard practice. It minimizes atomic thermal motion, resulting in higher quality diffraction data and a more precise final structure. It also helps protect sensitive samples from radiation damage.^[19]
- **Data Collection:** The mounted crystal is placed in an X-ray diffractometer. The instrument rotates the crystal through a series of orientations while irradiating it with X-rays. A detector

(commonly a CCD or CMOS sensor) records the positions and intensities of the thousands of diffracted beams.[20]

- **Structure Solution:** The collected data (intensities and positions) are processed to determine the unit cell dimensions and space group. The primary challenge, known as the "phase problem," is that while intensities are measured, the phase information of the X-rays is lost. [9] For small molecules, this is typically solved computationally using "direct methods." [21] This initial solution provides a rough electron density map.
- **Structure Refinement:** The initial atomic model derived from the electron density map is refined against the experimental data using a least-squares method. In this iterative process, atomic positions and thermal displacement parameters are adjusted to minimize the difference between the observed diffraction pattern and the one calculated from the model. The quality of the fit is monitored by the R-factor (residual factor); a lower R-factor generally indicates a better fit.[22]



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Caption: The end-to-end workflow for crystal structure determination.

Data Interpretation and Validation: Ensuring Scientific Trustworthiness

A refined crystal structure is not complete until it has been rigorously validated. This is a critical step to ensure the model is chemically sensible and accurately represents the experimental data, preventing the publication of incorrect structures.[\[19\]](#)

Key Validation Checks:

- **Geometric Parameters:** Bond lengths and angles should be compared to expected values from large databases like the Cambridge Structural Database (CSD).[\[23\]](#)[\[24\]](#) Significant deviations may indicate an error in the model unless there is a clear chemical reason.
- **Thermal Parameters:** Atomic displacement parameters (ADPs) should be reasonable. Unusually large or highly anisotropic (ellipsoidal) ADPs can suggest disorder or an incorrect atom assignment.[\[25\]](#)
- **Residual Electron Density:** After refinement, a final difference electron density map should be relatively flat, without significant positive or negative peaks. Large residual peaks may indicate missing atoms (e.g., hydrogens) or disorder.[\[23\]](#)

The International Union of Crystallography (IUCr) provides an automated validation service called checkCIF that generates a report of alerts on potential issues, which must be addressed by the researcher.[\[26\]](#)

Data Presentation: A Representative Example

The following table summarizes typical crystallographic data for a **dimethyl pyridine-3,5-dicarboxylate** derivative, specifically Dimethyl 2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate.[\[27\]](#)

Parameter	Value	Significance
Chemical Formula	C ₁₇ H ₁₇ NO ₄	Confirms the elemental composition of the crystal.
Formula Weight	299.32 g/mol	Molecular mass of the compound.
Crystal System	Monoclinic	Describes the basic symmetry of the unit cell.
Space Group	P2 ₁ /n	Defines the specific symmetry operations within the unit cell.
a, b, c (Å)	12.01, 8.54, 15.23	Dimensions of the unit cell edges.
β (°)	108.5	The angle between the 'a' and 'c' axes in a monoclinic system.
Volume (Å ³)	1480.3	The volume of a single unit cell.
Z	4	The number of molecules in one unit cell.
R-factor (R1)	0.042	A measure of the agreement between the model and the data (lower is better).
Data Collection Temp.	100 K	The temperature at which the diffraction experiment was performed.

Data sourced from Gohain et al. (2011).[\[27\]](#)

The final validated structure is typically deposited in a crystallographic database like the Cambridge Crystallographic Data Centre (CCDC) and reported in a Crystallographic Information File (CIF).[\[28\]](#)[\[29\]](#) This file contains all the necessary information for others to

review and use the structure, including atomic coordinates, cell parameters, and experimental details.

Conclusion: The Structural Blueprint for Drug Discovery

Determining the crystal structure of **dimethyl pyridine-3,5-dicarboxylate** derivatives is a multi-step process that combines precise chemical synthesis, meticulous crystallization, and sophisticated X-ray diffraction analysis. The resulting three-dimensional model is not merely an academic curiosity; it is a fundamental blueprint that informs drug design.^[15] It allows scientists to visualize how a molecule might interact with its biological target, guiding modifications to improve potency, selectivity, and metabolic stability.^[30] By adhering to rigorous experimental and validation protocols, researchers can ensure the integrity of this structural data, paving the way for the development of next-generation pharmaceuticals.

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